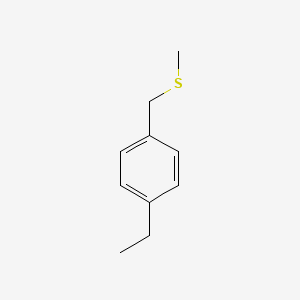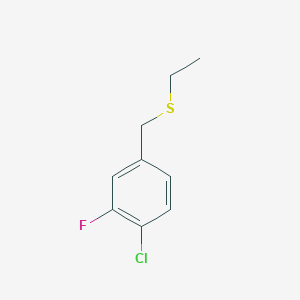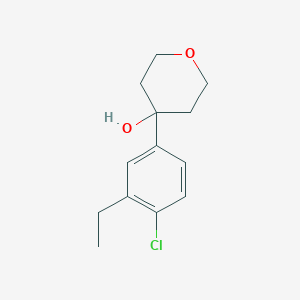
4-(4-Chloro-3-ethylphenyl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “4-(4-Chloro-3-ethylphenyl)oxan-4-ol” is a chemical entity registered in the PubChem database. It is a unique compound with specific properties and applications in various fields of science and industry. The compound’s structure, molecular weight, and other physicochemical properties are well-documented, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Chloro-3-ethylphenyl)oxan-4-ol” involves specific chemical reactions under controlled conditions. The synthetic routes typically include:
Sol-gel method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. This method is often used for the preparation of various catalysts and involves hydrolysis and polycondensation reactions.
Hydrothermal method: This method involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. It is commonly used for the synthesis of nanomaterials.
Microwave method: This method uses microwave radiation to heat the reactants, leading to faster reaction rates and higher yields.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The choice of method depends on the desired purity, yield, and application of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may yield different reduced forms of the compound.
Scientific Research Applications
Compound “4-(4-Chloro-3-ethylphenyl)oxan-4-ol” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays and studies to understand its effects on biological systems.
Medicine: It may have potential therapeutic applications, although specific uses would depend on further research and clinical trials.
Industry: The compound can be used in the production of materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism by which compound “4-(4-Chloro-3-ethylphenyl)oxan-4-ol” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact mechanism would depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
- Compound CID 2632
- Compound CID 6540461
- Compound CID 5362065
- Compound CID 5479530
Comparison: Compound “4-(4-Chloro-3-ethylphenyl)oxan-4-ol” may have unique properties that differentiate it from these similar compounds. For example, it may have different reactivity, stability, or specific applications that make it more suitable for certain uses. The comparison would involve analyzing the structural and functional differences between these compounds.
Properties
IUPAC Name |
4-(4-chloro-3-ethylphenyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-2-10-9-11(3-4-12(10)14)13(15)5-7-16-8-6-13/h3-4,9,15H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVORIZYXUOAJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2(CCOCC2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)C2(CCOCC2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
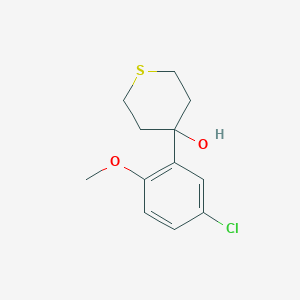
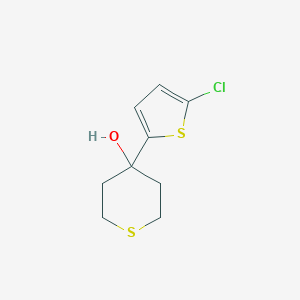
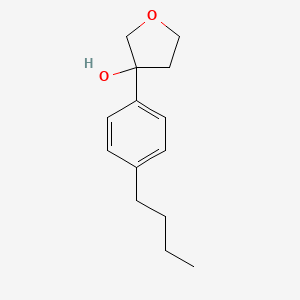
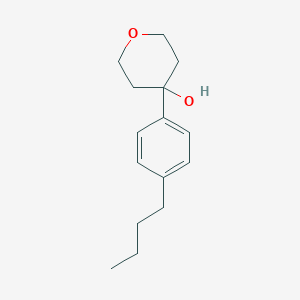
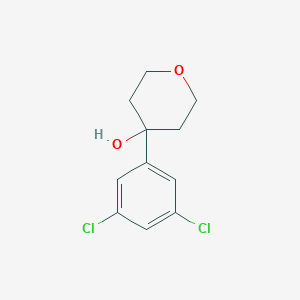
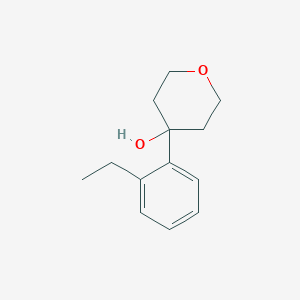
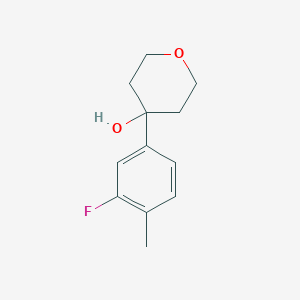
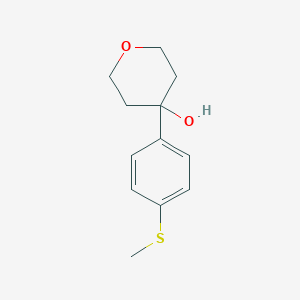
![4-[4-(2-Methylpropyl)phenyl]oxan-4-ol](/img/structure/B8081211.png)
![4-[4-(Trifluoromethoxy)phenyl]oxan-4-ol](/img/structure/B8081221.png)


